molecular formula C8H13N3 B1445025 2-(Butan-2-yl)pyrimidin-5-amine CAS No. 1247151-56-9

2-(Butan-2-yl)pyrimidin-5-amine

Cat. No.: B1445025
CAS No.: 1247151-56-9
M. Wt: 151.21 g/mol
InChI Key: NASHMKOVTHJATO-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a butan-2-yl group at the second position and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)pyrimidin-5-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and an amidine. For example, the reaction of ethyl acetoacetate with guanidine under basic conditions can yield a pyrimidine derivative.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction. This can be achieved by reacting the pyrimidine derivative with a suitable alkyl halide, such as 2-bromobutane, in the presence of a base like potassium carbonate.

    Amination: The final step involves the introduction of the amine group at the fifth position of the pyrimidine ring. This can be done through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butan-2-yl)pyrimidin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yl)pyrimidin-4-amine: Similar structure but with the amine group at the fourth position.

    2-(Butan-2-yl)pyrimidin-6-amine: Similar structure but with the amine group at the sixth position.

    2-(Butan-2-yl)pyrimidin-5-ol: Similar structure but with a hydroxyl group instead of an amine group at the fifth position.

Uniqueness

2-(Butan-2-yl)pyrimidin-5-amine is unique due to the specific positioning of the butan-2-yl and amine groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-butan-2-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASHMKOVTHJATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247151-56-9
Record name 2-(butan-2-yl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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